di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Overview
Description
Di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C16H30N2O5 and its molecular weight is 330.42 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-malarial Agents
Piperazine derivatives exhibit significant anti-malarial activity, as demonstrated by the synthesis and structural analysis of certain piperazine compounds. These studies highlight the importance of specific substituents for anti-malarial activity, providing insights into the molecular basis of this biological activity (Cunico et al., 2009).
Antimycobacterial Activity
Research has also explored the synthesis of novel N-arylpiperazines with potential antimycobacterial properties. These compounds were designed to target mycobacterial infections, with some showing promising activity against M. tuberculosis. This line of research contributes to the development of new therapeutic agents for tuberculosis and related diseases (Goněc et al., 2017).
Synthesis of Pharmaceutical Intermediates
Piperazine derivatives are key intermediates in the synthesis of various pharmaceuticals. Studies have outlined efficient synthetic routes for producing differentially protected 2-(hydroxymethyl)piperazines, highlighting their utility in constructing biologically active compounds and combinatorial libraries (Gao & Renslo, 2007).
Antioxidant Properties
Some piperazine derivatives have been synthesized and evaluated for their antioxidant properties. These studies provide a foundation for the development of new antioxidants with potential applications in medicinal chemistry and materials science (Desai et al., 2002).
Central Pharmacological Activity
The central pharmacological activity of piperazine derivatives has been extensively researched, with applications ranging from antipsychotic to antidepressant and anxiolytic treatments. This research underlines the versatility of piperazine derivatives in developing therapeutic agents for a variety of central nervous system disorders (Brito et al., 2018).
Properties
IUPAC Name |
ditert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKEHBQEOADAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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